2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound belonging to the class of fluorene derivatives. This compound is primarily used in the field of organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves organic synthesis methods. A common synthetic route includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials .
Scientific Research Applications
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of OLEDs, PLEDs, OFETs, and polymer solar cells due to its excellent semiconducting properties
Material Science: The compound is employed in the development of new materials with enhanced electronic and optical properties.
Nanotechnology: It is used in the fabrication of nanostructured materials for various applications, including sensors and transistors.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a semiconducting material. In OLEDs, for example, the compound emits high-efficiency and stable blue light when an electric current is applied. This is due to the electronic transitions within the fluorene core, which facilitate the emission of light .
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has similar applications in organic electronics but differs in the alkyl substituents on the fluorene core.
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another similar compound with bromine substituents, used in different electronic applications.
Uniqueness
The uniqueness of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its specific structural features, which provide distinct electronic properties and make it highly suitable for use in high-performance organic electronic devices .
Properties
Molecular Formula |
C39H44B2O4 |
---|---|
Molecular Weight |
598.4 g/mol |
IUPAC Name |
2-[9,9-bis(4-methylphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C39H44B2O4/c1-25-11-15-27(16-12-25)39(28-17-13-26(2)14-18-28)33-23-29(40-42-35(3,4)36(5,6)43-40)19-21-31(33)32-22-20-30(24-34(32)39)41-44-37(7,8)38(9,10)45-41/h11-24H,1-10H3 |
InChI Key |
IZEIFQCGSAHNLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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